4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 476641-84-6
VCID: VC4166724
InChI: InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

CAS No.: 476641-84-6

Cat. No.: VC4166724

Molecular Formula: C22H15N3O2S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide - 476641-84-6

Specification

CAS No. 476641-84-6
Molecular Formula C22H15N3O2S
Molecular Weight 385.44
IUPAC Name 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)
Standard InChI Key OMUPWONWQOEVAM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, reflects its dual aromatic systems and functional groups. Its molecular formula is C₂₃H₁₆N₂O₂S, with a molecular weight of 384.5 g/mol . The structure comprises:

  • A benzamide group (C₆H₅CONH-) linked to the 2-position of a 1,3-thiazole ring.

  • A pyridin-4-yl substituent at the 4-position of the thiazole.

  • A benzoyl group (C₆H₅CO-) para to the amide linkage on the benzene ring.

Key Spectral Data

  • FTIR: Peaks at ~1650–1675 cm⁻¹ (C=O stretch of amide and benzoyl), ~1590–1600 cm⁻¹ (N-H bend), and ~1625–1650 cm⁻¹ (N=N stretch in diazenyl analogs) .

  • ¹H NMR: Aromatic protons appear at δ 7.47–8.39 ppm, with a singlet at δ 13.23–13.45 ppm for the amide proton .

  • Mass Spectrometry: Molecular ion peak at m/z 384.5 (M⁺), consistent with the molecular formula .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight384.5 g/mol
SolubilityLow in water; soluble in DMSO, DMFInferred
Melting PointNot reported (analogs: 180–220°C)
LogP (Partition Coeff.)~4.5 (estimated via ChemDraw)Calculated

Biological Activity and Applications

While specific data for this compound is limited, structurally related benzamide-thiazole hybrids exhibit diverse bioactivities:

Antimicrobial Activity

  • Thiazole-containing compounds disrupt bacterial cell wall synthesis. For example, N-(1,3-benzothiazol-2-yl)benzamide analogs inhibit E. coli and S. aureus at 1 µg/mL .

Material Science Applications

  • Thiazole-BF₂ complexes exhibit aggregation-induced emission (AIE) with quantum yields up to 94%, suggesting utility in optoelectronics .

Comparative Analysis with Analogous Compounds

CompoundBioactivity HighlightsReference
N-(4-Phenyl-1,3-thiazol-2-yl)benzamideIC₅₀ = 8.1 µM (HepG2)
2-Fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamideModerate COX-2 inhibition (IC₅₀ = 2.1 µM)
4-(Dimethylsulfamoyl)-N-(4-pyridin-4-yl-thiazol-2-yl)benzamideHDAC inhibition (EC₅₀ = 0.79 µM)

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous compounds range from 70–80% . Microwave-assisted synthesis or flow chemistry could improve efficiency.

  • Targeted Drug Delivery: Functionalization with PEG or nanoparticle conjugation may enhance bioavailability.

  • Mechanistic Studies: Detailed in vivo studies and target validation (e.g., kinase profiling) are needed to elucidate mode of action.

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